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molecular formula C13H23NO4 B8475252 N-{[(Hex-5-en-1-yl)oxy]carbonyl}-3-methyl-L-valine CAS No. 923591-18-8

N-{[(Hex-5-en-1-yl)oxy]carbonyl}-3-methyl-L-valine

Cat. No. B8475252
M. Wt: 257.33 g/mol
InChI Key: HGLGPVAXXFHTGG-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
C=CCCCOC(=O)NC(C(=O)O)C(C)(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
C=CCCCCOC(=O)NC(C(=O)O)C(C)(C)C

Identifiers

REACTION_SMILES
[CH2:18]([OH:19])[CH2:20][CH2:21][CH2:22][CH:23]=[CH2:24].[CH3:1][C:2]([CH:3]([NH:4][C:5](=[O:6])[O:7][CH2:8][CH2:9][CH2:10][CH:11]=[CH2:12])[C:13](=[O:14])[OH:15])([CH3:16])[CH3:17]>>[CH3:1][C:2]([CH:3]([NH:4][C:5](=[O:6])[O:7][CH2:8][CH2:9][CH2:10][CH2:11][CH:12]=[CH2:18])[C:13](=[O:14])[OH:15])([CH3:16])[CH3:17]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
C=CCCCCO
Name
C=CCCCOC(=O)NC(C(=O)O)C(C)(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
C=CCCCOC(=O)NC(C(=O)O)C(C)(C)C

Outcomes

Product
Name
C=CCCCCOC(=O)NC(C(=O)O)C(C)(C)C
Type
product
Smiles
C=CCCCCOC(=O)NC(C(=O)O)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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